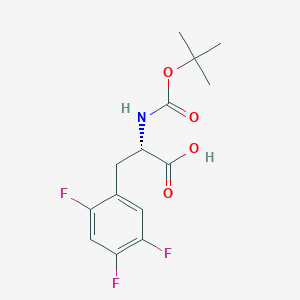

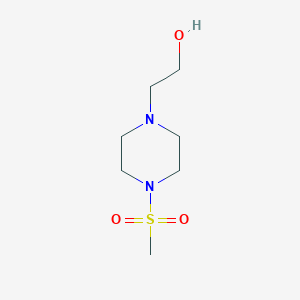

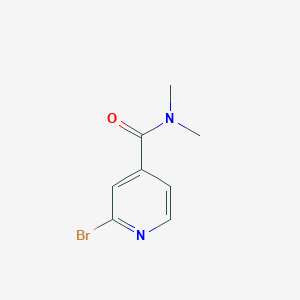

![molecular formula C13H7ClO2S B1272089 1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid CAS No. 85589-69-1](/img/structure/B1272089.png)

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

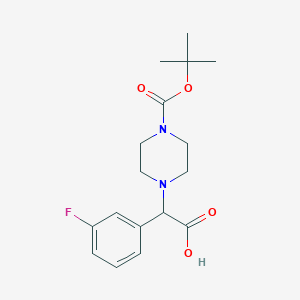

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid is a compound that can be inferred to have a complex molecular structure involving a naphtho[2,1-b]thiophene core with a chloro substituent and a carboxylic acid functional group. While the provided abstracts do not directly describe this compound, they offer insights into related chemical reactions and structures that can help us understand the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials that can undergo substitution and ring formation reactions. For instance, 2-chlorothiophene can be converted into dimer type products through reactions with Amberlyst 15 or 100% orthophosphoric acid, yielding various thiophenone derivatives . Although the synthesis of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid is not explicitly mentioned, similar synthetic strategies could potentially be applied, such as halogenation and carboxylation of naphtho[2,1-b]thiophene derivatives.

Molecular Structure Analysis

The molecular structure of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid would likely exhibit aromaticity due to the naphtho[2,1-b]thiophene core, with the chloro and carboxylic acid substituents influencing its electronic and steric properties. The presence of a thiophene ring can contribute to the compound's stability and reactivity, as seen in the formation of tetrahydro-2-thiophenone derivatives .

Chemical Reactions Analysis

Chemical reactions involving similar compounds show a variety of outcomes depending on the reagents and conditions used. For example, the reaction of 2-chlorothiophene can lead to the formation of dimer type products with different substituents . In the context of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid, one might expect it to undergo reactions typical of carboxylic acids, such as esterification or amidation, and electrophilic aromatic substitution reactions due to the chloro substituent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid are not detailed in the provided abstracts, we can hypothesize based on the properties of structurally related compounds. The presence of a carboxylic acid group suggests that it would have acidic properties and could form salts and esters. The chloro substituent may increase the compound's reactivity in nucleophilic substitution reactions. The aromatic nature of the naphtho[2,1-b]thiophene core would contribute to the compound's stability and potential for π-π interactions, which could affect its solubility and melting point.

科学的研究の応用

Thiophene derivatives, such as “1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid”, are essential heterocyclic compounds that show a variety of properties and applications . They have been used in various scientific fields, including medicinal chemistry and material science .

-

Medicinal Chemistry : Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Material Science : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Pharmaceuticals : Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug . Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

-

Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

-

Corrosion Inhibitors : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can form a protective layer on the surface of metals, preventing or slowing down the corrosion process .

-

Voltage-Gated Sodium Channel Blocker : Some thiophene derivatives, such as articaine, are used as voltage-gated sodium channel blockers . These compounds can inhibit the flow of sodium ions through the sodium channels, which are essential for the initiation and propagation of action potentials in neurons . This property makes them useful in medical applications, such as local anesthesia .

Safety And Hazards

特性

IUPAC Name |

1-chlorobenzo[e][1]benzothiole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO2S/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)17-12(11)13(15)16/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJKVJFNLILQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=C(S3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377288 |

Source

|

| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |

CAS RN |

85589-69-1 |

Source

|

| Record name | 1-chloronaphtho[2,1-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。